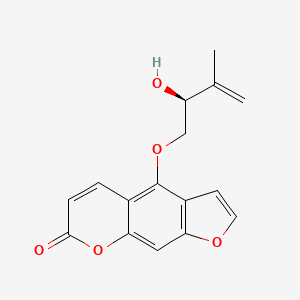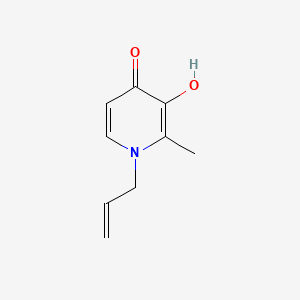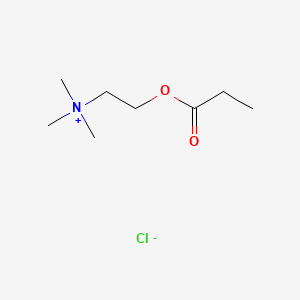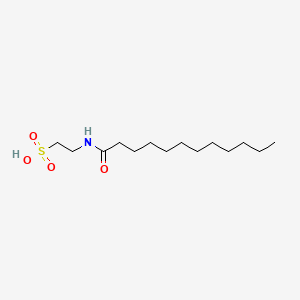![molecular formula C19H21NO4 B1227083 N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B1227083.png)
N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Photoresponsive Polymers
Polymers derived from acrylamide derivatives, such as N-isopropylacrylamide copolymerized with various acrylamide derivatives, exhibit photoresponsive behavior. These polymers are soluble in cold water and demonstrate changes in hydrophobicity and lower critical solution temperatures (LCSTs) upon UV and visible light irradiation due to azobenzene unit isomerization. This property suggests potential applications in smart coatings or materials that respond to light stimuli (Akiyama & Tamaoki, 2004).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, certain acrylamide derivatives have shown significant inhibition effects on copper corrosion in nitric acid solutions, suggesting their utility in protecting metals from corrosive environments. This is evidenced by chemical and electrochemical methods, highlighting the potential of acrylamide derivatives in industrial applications to enhance the longevity of metal components (Abu-Rayyan et al., 2022).
Polymer Synthesis and Characterization
The synthesis of acrylamide derivatives, such as N-(2-bromo-4-methoxyphenyl)acrylamide, through methods like acylation indicates the versatility and efficiency of producing acrylamide-based polymers. These methodologies provide a foundation for developing novel materials with tailored properties for specific applications, ranging from industrial uses to potential biomedical applications, due to their high yield and environmental benignity (Jia-cheng, 2012).
Drug Delivery Systems
Acrylamide polymers have been explored for their tunable properties, such as thermoresponsiveness adjustable by pH and CO2 levels. This adaptability makes them suitable candidates for creating smart drug delivery systems that can respond to specific physiological conditions, thereby improving the efficacy and targeting of therapeutic agents (Jiang et al., 2014).
Electrophysiological Evaluations
Acrylamides have been synthesized and evaluated for their effects on outward potassium currents, specifically through their action on KCNQ2 potassium channels. This suggests potential applications in neurological research and therapy, especially in the context of conditions like migraine, where modulation of ion channels can provide therapeutic benefits (Wu et al., 2004).
Propiedades
Fórmula molecular |
C19H21NO4 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO4/c1-22-16-10-7-15(8-11-16)9-12-19(21)20-13-14-24-18-6-4-3-5-17(18)23-2/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
Clave InChI |
LAKMFTJKVYGEBL-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NCCOC2=CC=CC=C2OC |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethoxy-4-methyl-7-[2-[2-(7-methylocta-3,5-dien-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide](/img/structure/B1227006.png)

![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)
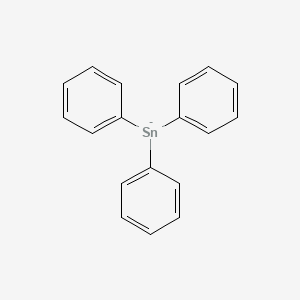
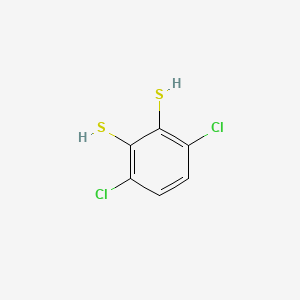
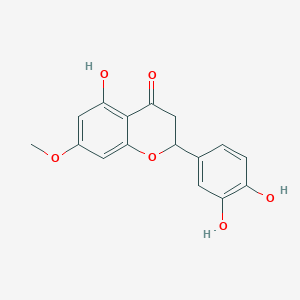
![1-[[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl]-4-methyl-2-quinolinone](/img/structure/B1227019.png)
